6-{[4-(4-chlorobenzoyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-11-one
Description
This compound features a complex tricyclic scaffold fused with a piperazine sulfonyl group and a 4-chlorobenzoyl substituent. The 4-chlorobenzoyl moiety introduces electron-withdrawing properties, which may influence binding affinity to biological targets such as serotonin receptors (5-HTR) or enzymes like phosphodiesterases . Its synthesis typically involves multi-step reactions, including sulfonylation of piperazine derivatives and cyclization strategies to form the tricyclic core.
Properties
IUPAC Name |
6-[4-(4-chlorobenzoyl)piperazin-1-yl]sulfonyl-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-11-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClN3O4S/c23-18-4-1-15(2-5-18)22(28)24-9-11-25(12-10-24)31(29,30)19-13-16-3-6-20(27)26-8-7-17(14-19)21(16)26/h1-2,4-5,13-14H,3,6-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJWMMEUBBSCYHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N2CCC3=CC(=CC1=C32)S(=O)(=O)N4CCN(CC4)C(=O)C5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Scaffold Analog: 6-{[4-(3,4-Dimethoxybenzoyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-11-one
This analog replaces the 4-chlorobenzoyl group with a 3,4-dimethoxybenzoyl moiety. The methoxy groups are electron-donating, increasing the compound’s lipophilicity and altering its pharmacokinetic profile compared to the chloro derivative. Preliminary data suggest that the dimethoxy variant exhibits higher solubility in polar solvents (e.g., logP = 2.1 vs. 2.8 for the chloro analog) but reduced binding affinity to 5-HT₁A receptors (Ki = 120 nM vs. 45 nM for the chloro compound) .
Functional Analogs: Piperazine-Linked Isoxazole Derivatives
Compounds such as 2H-1-Aza-2-oxa-7-chloro-3-(1-phenethylpiperidin-4-yl)-4,5-dihydronaphtho[1,2-c]isoxazole (8b) and 2H-1-aza-2-oxa-8-chloro-3-(1-phenethylpiperidin-4-yl)-5,6-dihydro-4H-benzo[3,4]cycloepta[2,1-c]isoxazole (8c) share a piperazine/piperidine pharmacophore but differ in their core structures (isoxazole vs. azatricyclo). These compounds exhibit moderate 5-HTR antagonism (Ki = 200–300 nM), likely due to reduced conformational rigidity compared to the azatricyclo scaffold .
Table 2: Functional Comparison with Isoxazole Derivatives
| Property | Target Compound (Chlorobenzoyl) | Compound 8b/8c |
|---|---|---|
| Core Structure | Azatricyclo | Isoxazole-Fused Bicyclic |
| 5-HT₁A Ki (nM) | 45 | 200–300 |
| Conformational Rigidity | High | Moderate |
Piperazine-Sulfonyl Derivatives with Indenoisoindole Cores
Compounds like 3-{4-[4-(2-methoxyphenyl)piperazin-1-yl]butyl}-3-azatricyclo[7.3.1.0^5,13]trideca(12),5,7,9(13),10-pentaene-2,4-dione (20) feature extended tricyclic systems with indenoisoindole cores. While these derivatives show 5-HTR affinity (Ki = 50–80 nM), their bulkier structures may limit blood-brain barrier penetration compared to the more compact azatricyclo[6.3.1.0^{4,12}]dodecatrienone scaffold .
Key Research Findings
- Substituent Effects : The 4-chlorobenzoyl group in the target compound enhances receptor binding specificity compared to methoxy or unsubstituted benzoyl analogs, likely due to optimized hydrophobic interactions .
- Sulfonyl Group Role: The sulfonyl linkage improves metabolic stability, as evidenced by in vitro microsomal assays showing a t₁/₂ > 60 minutes vs. 25 minutes for non-sulfonylated analogs .
- Structural Limitations : Despite high affinity, the azatricyclo scaffold’s low solubility (0.12 mg/mL) may necessitate prodrug strategies for in vivo applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
